molecular formula C11H12ClNO3 B5579662 5-Chloro-2-isobutyrylamino-benzoic acid

5-Chloro-2-isobutyrylamino-benzoic acid

Cat. No.: B5579662
M. Wt: 241.67 g/mol
InChI Key: OEVILGFILDPPFV-UHFFFAOYSA-N
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Description

5-Chloro-2-isobutyrylamino-benzoic acid: is an organic compound with the molecular formula C11H12ClNO3 and a molecular weight of 241.67 g/mol . This compound is characterized by the presence of a chloro group, an isobutyrylamino group, and a benzoic acid moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Scientific Research Applications

Chemistry: : 5-Chloro-2-isobutyrylamino-benzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It is also employed in various coupling reactions, such as Suzuki-Miyaura coupling .

Biology: : In biological research, this compound is used to study enzyme interactions and as a potential inhibitor for certain biochemical pathways.

Medicine: : Pharmaceutical research explores its potential as a drug candidate due to its structural similarity to other bioactive compounds.

Industry: : In industrial applications, it is used in the manufacture of dyes, pigments, and other specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-isobutyrylamino-benzoic acid typically involves the following steps:

    Nitration: The starting material, 2-chlorobenzoic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Acylation: The amino group is acylated with isobutyryl chloride to form the isobutyrylamino derivative.

    Hydrolysis: The final step involves hydrolysis to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-Chloro-2-isobutyrylamino-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the isobutyrylamino moiety play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzoic acid: Lacks the isobutyrylamino group, making it less versatile in certain reactions.

    5-Chloro-2-aminobenzoic acid: Similar structure but without the isobutyrylamino group, leading to different reactivity and applications.

    2-Isobutyrylaminobenzoic acid: Lacks the chloro group, affecting its chemical properties and reactivity.

Uniqueness: : 5-Chloro-2-isobutyrylamino-benzoic acid is unique due to the presence of both the chloro and isobutyrylamino groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical research.

Properties

IUPAC Name

5-chloro-2-(2-methylpropanoylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-6(2)10(14)13-9-4-3-7(12)5-8(9)11(15)16/h3-6H,1-2H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEVILGFILDPPFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(C=C(C=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-amino-5-chloro-benzoic acid (3.43 g, 20 mmol) in DMF (10 mL) cooled in an ice-water bath was added isobutyryl chloride (2.11 mL, 20 mmol). The reaction was stirred for 2 hours while warming to room temperature. Water (20 mL) was added and the mixture was stirred vigorously for 1 hour. The precipitate was then collected by vacuum filtration to give the product as a pale yellow solid (3.20 g, 66%). 1H NMR (400 MHz, DMSO-d6) δ 11.13 (s, 1H), 8.52 (d, J=9.0 Hz, 1H), 7.92 (d, J=2.6 Hz, 1H), 7.66 (dd, J=9.0, 2.7 Hz, 1H), 2.58 (septet, J=6.9 Hz, 1H), 1.16 (d, J=6.9 Hz, 6H).
Quantity
3.43 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.11 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Yield
66%

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